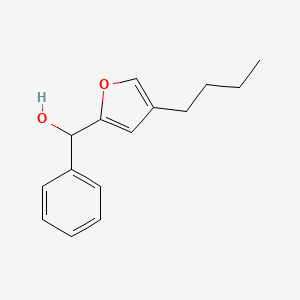

(4-Butylfuran-2-yl)(phenyl)methanol

Description

Properties

Molecular Formula |

C15H18O2 |

|---|---|

Molecular Weight |

230.30 g/mol |

IUPAC Name |

(4-butylfuran-2-yl)-phenylmethanol |

InChI |

InChI=1S/C15H18O2/c1-2-3-7-12-10-14(17-11-12)15(16)13-8-5-4-6-9-13/h4-6,8-11,15-16H,2-3,7H2,1H3 |

InChI Key |

YPXVWVXAJCUNCY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=COC(=C1)C(C2=CC=CC=C2)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of 4 Butylfuran 2 Yl Phenyl Methanol Analogues

Reactivity of the Carbinol Functionality

The secondary alcohol group, or carbinol, is a primary site for various chemical transformations, including oxidation, reduction, etherification, and esterification.

Oxidation and Reduction Pathways of Furan (B31954) Methanols

The oxidation of furan methanols, such as furfuryl alcohol, can lead to a variety of products depending on the oxidant and reaction conditions. One significant pathway is the oxidative ring expansion, known as the Achmatowicz reaction, which transforms furfuryl alcohols into densely functionalized six-membered O-heterocycles (pyranones). nih.gov This reaction is a valuable strategy for converting bio-derived furans into useful synthetic building blocks. nih.gov

Alternatively, oxidation can proceed with ring-opening. The vapor-phase catalytic oxidation of furan and its derivatives over vanadium-based catalysts typically yields maleic acid or maleic anhydride as the main product. researchgate.net The mechanism is proposed to involve the formation of an endoperoxide, which then rearranges and is further oxidized. researchgate.net Oxidation of furans with singlet oxygen (¹O₂) also proceeds via a [4+2]-cycloaddition to form an ozonide-like intermediate, which can be converted to various products, including butenolides and enediones. thieme-connect.com Milder oxidation using agents like hydrogen peroxide with a titanium silicate molecular sieve (TS-1) and acetic acid catalyst can convert furan derivatives to maleic acid in good yields. acs.org

The reduction of the furan ring system is challenging. A simple furan cannot typically be reduced to tetrahydrofuran without undergoing ring-opening. pharmaguideline.com However, specific derivatives like furoic acid can be selectively reduced to dihydrofurans. pharmaguideline.com The carbinol functionality itself can be reduced to a methylene (B1212753) group, though this is less commonly explored in the context of furan methanols compared to oxidation.

Table 1: Summary of Oxidation Reactions of Furan Methanol (B129727) Analogues

| Reaction Type | Reagents/Catalyst | Major Product(s) | Reference |

|---|---|---|---|

| Oxidative Ring Expansion (Achmatowicz Reaction) | Chloroperoxidase, Multi-enzyme networks | Functionalized Pyranones | nih.gov |

| Vapor-Phase Catalytic Oxidation | Vanadium-based catalysts, Air (O₂) | Maleic Acid, Maleic Anhydride | researchgate.net |

| Singlet Oxygen Oxidation | ¹O₂ | Ozonides, Butenolides, Enediones | thieme-connect.com |

| Liquid-Phase Oxidation | H₂O₂, Titanium Silicate (TS-1), Acetic Acid | Maleic Acid | acs.org |

Etherification and Esterification Reactions Involving the Hydroxymethyl Group

The hydroxyl group of furan methanols readily participates in etherification and esterification reactions. The aromatic character of the furan ring enhances the reactivity of the adjacent hydroxyl group, allowing it to be easily etherified. researchgate.net For instance, furfuryl alcohol can be reacted with methanol or ethanol in the presence of an acidic zeolite catalyst (HZSM-5) to produce methyl furfuryl ether (MFE) and ethyl furfuryl ether (EFE), respectively. researchgate.net These reactions often proceed at lower temperatures, which improves selectivity by minimizing side reactions like hydrolysis and polymerization. researchgate.net

Esterification is another key reaction. The oxidative esterification of 5-hydroxymethylfurfural (B1680220) (HMF), a prominent biomass-derived furan, to furan-2,5-dimethylcarboxylate (FDMC) is a significant transformation for producing bioplastic precursors. rsc.org Generally, esterification of an alcohol like (4-Butylfuran-2-yl)(phenyl)methanol can be achieved through the Fischer esterification mechanism, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com This is a reversible equilibrium-driven process. masterorganicchemistry.com A wide array of catalysts, including solid-acid catalysts like porous phenolsulfonic acid-formaldehyde (PSF) resins, can be employed to facilitate these reactions efficiently. organic-chemistry.org

Table 2: Etherification and Esterification of Furan Methanol Analogues

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Etherification | Furfuryl Alcohol, Methanol/Ethanol | Acidic Zeolite (HZSM-5) | Alkyl Furfuryl Ether | researchgate.net |

| Fischer Esterification | Alcohol, Carboxylic Acid | Acid Catalyst (e.g., H₂SO₄, TsOH) | Ester | masterorganicchemistry.com |

| Oxidative Esterification | 5-Hydroxymethylfurfural (HMF) | Noble or Non-noble Metal Catalysts | Furan-2,5-dimethylcarboxylate (FDMC) | rsc.org |

| Solid-Acid Catalyzed Esterification | Fatty Acids, Alcohols | Phenolsulfonic acid-formaldehyde (PSF) resin | Ester | organic-chemistry.org |

Transformations Involving the Furan Heterocycle

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack and capable of participating in cycloaddition reactions.

Electrophilic Aromatic Substitution Reactions on Substituted Furans

The furan ring is significantly more reactive towards electrophiles than benzene (B151609). pearson.comchemicalbook.com This heightened reactivity is due to the electron-donating effect of the oxygen heteroatom, which stabilizes the cationic intermediate (sigma complex) formed during the substitution. wikipedia.org

Electrophilic attack preferentially occurs at the C2 (α) position because the resulting carbocation intermediate is better stabilized by resonance, with three possible resonance structures, compared to only two for attack at the C3 (β) position. pearson.comchemicalbook.com If the C2 position is occupied, substitution occurs at the C5 position. Therefore, for an analogue like this compound, the primary site for electrophilic substitution would be the C5 position.

Common electrophilic aromatic substitution reactions for furans include:

Halogenation : Furan reacts vigorously with chlorine and bromine at room temperature. pharmaguideline.com Milder conditions are needed for mono-substitution; for example, bromination with dioxane at –5°C yields 2-bromofuran. pharmaguideline.compearson.com

Nitration : Due to the acid-sensitivity of the furan ring, mild nitrating agents like acetyl nitrate are used at low temperatures. pharmaguideline.com

Sulfonation : Furan can be sulfonated using a pyridine-sulfur trioxide complex at room temperature. pharmaguideline.com

Friedel-Crafts Reactions : Furan undergoes Friedel-Crafts acylation and alkylation, although the strong Lewis acids typically used can cause polymerization. Milder conditions are required.

Table 3: Common Electrophilic Substitution Reactions on the Furan Ring

| Reaction | Reagent | Typical Product | Reference |

|---|---|---|---|

| Bromination | Bromine in Dioxane (-5°C) | 2-Bromofuran | pharmaguideline.compearson.com |

| Nitration | Acetyl nitrate (low temp) | 2-Nitrofuran | pharmaguideline.com |

| Sulfonation | Pyridine-SO₃ complex | Furan-2-sulfonic acid | pharmaguideline.com |

Cycloaddition Reactions of Furan Moieties

The furan ring can act as a 1,3-diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. quora.com This provides an atom-economic pathway to construct complex, six-membered ring systems. nih.gov Furan is locked in the reactive s-cis conformation required for this reaction. quora.com

Compared to a more reactive diene like cyclopentadiene, furan is less reactive and shows lower endo-selectivity in reactions with dienophiles like maleic anhydride. rsc.org However, the reactivity and selectivity can be modified by substituents on the furan ring. rsc.org Electron-donating groups on the furan enhance its reactivity as a diene. rsc.org A key challenge in Diels-Alder reactions involving furans is the reversibility of the cycloaddition, which can lead to lower equilibrium conversion and diastereoselectivity. nih.govresearchgate.net The reaction often requires catalysis by Lewis acids, especially with less active dienophiles. nih.gov Generally, exo isomers are thermodynamically more stable and are favored at higher temperatures, while endo isomers are kinetically preferred. nih.gov

Besides the common Diels-Alder reaction, furan derivatives can also participate in other types of cycloadditions, such as [4+3] cycloadditions with oxyallyl cations and [8+2] cycloadditions. quora.comacs.org

Table 4: Cycloaddition Reactions Involving Furan Moieties

| Reaction Type | Reactant Partner | Product Type | Key Features | Reference |

|---|---|---|---|---|

| [4+2] Diels-Alder | Electron-deficient dienophiles (e.g., maleic anhydride, alkenes) | Oxabicycloheptane derivatives | Often reversible; selectivity influenced by substituents and temperature. | nih.govrsc.org |

| [4+3] Cycloaddition | Oxyallyl cations | Oxabicyclooctane derivatives | Forms seven-membered rings. | quora.com |

| [8+2] Cycloaddition | 8,8-Dicyanoheptafulvene | Polycyclic γ-lactone derivatives | Can be realized under Brønsted base catalysis. | acs.org |

Aromatization and Ring-Opening Pathways of Furan Derivatives

The furan ring can undergo ring-opening under various conditions, particularly in the presence of acid. The acid-catalyzed polymerization of furfuryl alcohol, for instance, involves side reactions where the furan ring opens to yield levulinic acid or its esters. nih.gov This highlights the sensitivity of the furan moiety to acidic environments. pharmaguideline.comnih.gov Oxidation can also cause ring cleavage, as seen in the conversion of furans to maleic acid. researchgate.net

Conversely, certain reactions can lead to the formation or modification of aromatic systems. For example, a base-promoted debrominative aromatization of spirocyclic intermediates derived from furans can be used to synthesize 2-aryl-3-bromofurans. researchgate.net Furthermore, the Diels-Alder reaction of furan with arynes leads to dihydronaphthalene derivatives, which serve as intermediates in the synthesis of other polycyclic aromatic compounds. quora.com In some cases, ring-opening is followed by recyclization. For example, treatment of reduced furan derivatives (tetrahydrofurans) with alumina (Al₂O₃) at high temperatures can induce ring-opening followed by rearrangement and cyclization to form dihydropyrans. youtube.com

Table 5: Ring Transformation Pathways of Furan Derivatives

| Pathway | Conditions/Reagents | Resulting Structure(s) | Reference |

|---|---|---|---|

| Acid-Catalyzed Ring Opening | Acidic initiator (e.g., Brönsted or Lewis acids) | Levulinic acid, Carbonyl moieties | nih.gov |

| Oxidative Ring Opening | Strong oxidizing agents (e.g., V₂O₅/O₂) | Maleic acid, Maleic anhydride | researchgate.net |

| Debrominative Aromatization | Base promotion on spirocyclic dibromides | Substituted 2-aryl-3-bromofurans | researchgate.net |

| Ring Rearrangement | Alumina (Al₂O₃) at high temperature | Dihydropyrans (from tetrahydrofurans) | youtube.com |

Carbocation Chemistry and SN1-type Processes of Furan-2-yl Carbinol Derivatives

The chemical behavior of furan-2-yl carbinol derivatives, such as this compound, is significantly influenced by the stability of carbocation intermediates that can be formed at the benzylic-like position adjacent to the furan ring. These carbinols readily participate in SN1-type reactions, where the rate-determining step is the formation of a carbocation. This process is typically facilitated by Lewis or Brønsted acids, which promote the departure of the hydroxyl leaving group. The resulting carbocation is a potent electrophile that can be trapped by a variety of nucleophiles. nih.gov

Generation and Stabilization of Furan-2-yl Carbocation Intermediates

The generation of a carbocation from a furan-2-yl carbinol derivative typically involves the protonation of the hydroxyl group by an acid, forming a good leaving group (water). Subsequent departure of the water molecule yields a planar, sp²-hybridized carbocation. The stability of this intermediate is crucial for the facility of the SN1 reaction.

The furan-2-yl carbocation is stabilized by resonance, where the positive charge is delocalized into the electron-rich furan ring. The lone pair of electrons on the oxygen atom of the furan ring participates in this delocalization, creating additional resonance structures. This delocalization significantly lowers the energy of the carbocation, making its formation more favorable compared to carbocations lacking such resonance stabilization. beilstein-journals.orgyoutube.com The attack by an electrophile is predicted to occur at the C2 position of the furan ring, as this leads to a greater number of resonance forms (three) for the resulting carbocation intermediate compared to an attack at the C3 position (two resonance forms). youtube.com

The ease of ionization and subsequent carbocation formation is influenced by the substitution at the carbinol carbon. Tertiary alcohols, for instance, ionize more readily than secondary alcohols due to the additional stabilizing effect of the alkyl groups. nih.gov

Table 1: Relative Reactivity of Heterocyclic Carbinol Derivatives in SN1-type Reactions

| Carbinol Type | Leaving Group | Relative Ease of Ionization | Reference |

|---|---|---|---|

| Tertiary | Alcohol | High | nih.gov |

| Secondary | Acetate | Moderate to High | nih.gov |

| Secondary | Alcohol | Moderate | nih.gov |

| Primary | Acetate | Variable | nih.gov |

| Primary | Alcohol | Low | nih.gov |

π-Nucleophile Trapping Reactions of Derived Carbocations

Once generated, the electrophilic furan-2-yl carbocation intermediate can be readily intercepted by a variety of π-nucleophiles. This carbon-carbon bond-forming reaction is a versatile method for the synthesis of more complex molecules. nih.gov The scope of this transformation includes a range of heterocyclic systems and π-nucleophiles.

Suitable π-nucleophiles for trapping these carbocations include:

Enol derivatives: Such as silyl enol ethers.

Dienes: Both cyclic and acyclic dienes can act as effective nucleophiles. nih.gov

Arenes and Heteroarenes: Electron-rich aromatic and heteroaromatic compounds, including indoles and pyrroles, can participate in these coupling reactions. nih.gov

The reaction is typically catalyzed by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), which facilitates the initial ionization of the carbinol or its acetate derivative. nih.gov These reactions often proceed in high yields and can be performed with a high degree of diastereoselectivity when chiral π-nucleophiles are used. nih.gov

Table 2: Examples of π-Nucleophile Trapping of Heteroaryl Carbocations

| Heteroaryl Carbinol Derivative | π-Nucleophile | Catalyst | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Furan-2-yl Acetate | Silyl Enol Ether | TMSOTf | β-Heteroaryl Propionate | >75% | nih.gov |

| Thiophen-2-yl Carbinol | Cyclic Diene | TMSOTf | Vinylogous Propionate | >75% | nih.gov |

| Indol-2-yl Carbinol | Silyl Enol Ether | TMSOTf | β-Heteroaryl Propionate | >75% | nih.gov |

| Pyrrol-2-yl Carbinol | Acyclic Diene | TMSOTf | Vinylogous Propionate | >75% | nih.gov |

Superelectrophilic Activation in Furan Reactivity

In the presence of Brønsted superacids, such as trifluoromethanesulfonic acid (TfOH), furan derivatives can undergo superelectrophilic activation. beilstein-journals.org This process involves the generation of highly reactive dicationic or even tricationic species through extensive protonation of the molecule. beilstein-journals.org For a furan-2-yl carbinol derivative, the superacid not only protonates the hydroxyl group to facilitate carbocation formation but can also protonate the furan ring itself or other basic sites on the molecule. beilstein-journals.orgmdpi.com

This generation of a "superelectrophile" dramatically increases the reactivity of the intermediate, allowing it to react with even very weak nucleophiles, such as deactivated arenes. beilstein-journals.org A key example of this is the reaction of 5-hydroxymethylfurfural (5-HMF) with various arenes in TfOH. The reaction proceeds via a superelectrophilically activated carbocation, leading to the formation of 5-arylmethylfurfurals and, in some cases, further reaction to yield 2-arylmethyl-5-(diarylmethyl)furans, depending on the nucleophilicity of the arene. beilstein-journals.org DFT calculations confirm a significant delocalization of positive charge into the furan ring in these activated intermediates. beilstein-journals.org

Table 3: Reaction of 5-HMF with Arenes under Superelectrophilic Activation

| Arene (Nucleophile) | Reaction Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Toluene | TfOH, rt, 1h | 5-(4-Methylbenzyl)furfural | 91% | beilstein-journals.org |

| Anisole | TfOH, rt, 1h | 5-(4-Methoxybenzyl)furfural | 85% | beilstein-journals.org |

| Mesitylene | TfOH, rt, 1h | 5-(2,4,6-Trimethylbenzyl)furfural | 78% | beilstein-journals.org |

| Benzene | TfOH, rt, 24h | 5-(Benzyl)furfural | 17% | beilstein-journals.org |

Spectroscopic Characterization and Structural Elucidation of 4 Butylfuran 2 Yl Phenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentmdpi.comwikipedia.orgyoutube.comyoutube.comchemenu.com

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules like (4-Butylfuran-2-yl)(phenyl)methanol. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular framework.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum would exhibit distinct signals for the various protons.

The protons of the phenyl group typically appear in the aromatic region, usually between δ 7.2 and 7.4 ppm. The protons on the furan (B31954) ring are also found in the aromatic region but may have slightly different chemical shifts due to the heteroatom. The methine proton (the one attached to the carbon bearing both the phenyl and furan rings and the hydroxyl group) would likely appear as a singlet or a doublet, depending on coupling with the hydroxyl proton, in the range of δ 5.8-6.0 ppm.

The butyl group protons would show a characteristic pattern: a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, a sextet for the adjacent methylene (B1212753) group (CH₂) around δ 1.3 ppm, a quintet for the next methylene group around δ 1.5 ppm, and a triplet for the methylene group attached to the furan ring around δ 2.5 ppm. The hydroxyl proton signal can be broad and its chemical shift is variable, often appearing between δ 2.0 and 4.0 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.2 - 7.4 | Multiplet |

| Furan-H | 6.0 - 7.5 | Multiplet |

| Methine-H | 5.8 - 6.0 | Singlet/Doublet |

| Butyl-CH₂ (alpha) | ~2.5 | Triplet |

| Butyl-CH₂ (beta) | ~1.5 | Quintet |

| Butyl-CH₂ (gamma) | ~1.3 | Sextet |

| Butyl-CH₃ (delta) | ~0.9 | Triplet |

| Hydroxyl-H | 2.0 - 4.0 | Broad Singlet |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom.

The carbon atoms of the phenyl ring would appear in the aromatic region, typically between δ 125 and 145 ppm. The furan ring carbons would also resonate in the aromatic region, with chemical shifts influenced by the oxygen atom and the substituents. The methine carbon, bonded to the hydroxyl group, phenyl group, and furan ring, would likely appear in the range of δ 70-80 ppm. The carbons of the butyl group would have characteristic chemical shifts in the aliphatic region, generally between δ 13 and 35 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl-C (ipso) | 140 - 145 |

| Phenyl-C (ortho, meta, para) | 125 - 130 |

| Furan-C (substituted) | 150 - 160 |

| Furan-C (unsubstituted) | 105 - 120 |

| Methine-C | 70 - 80 |

| Butyl-C (alpha) | 28 - 32 |

| Butyl-C (beta) | 30 - 34 |

| Butyl-C (gamma) | 22 - 26 |

| Butyl-C (delta) | 13 - 15 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)youtube.comsdsu.edu

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and elucidating the connectivity within a molecule.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be instrumental in confirming the connectivity of the protons within the butyl chain and identifying which furan proton is adjacent to the butyl group.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comsdsu.edu HSQC is essential for assigning the carbon signals based on the already assigned proton signals. For example, it would definitively link the proton signal of the methine group to its corresponding carbon signal.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysismdpi.comyoutube.comchemenu.com

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₅H₁₈O₂, the expected exact mass is 230.1307. HRMS can measure this mass with high accuracy, confirming the molecular formula. bldpharm.com

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include:

Loss of a water molecule (H₂O) from the molecular ion.

Cleavage of the bond between the methine carbon and the phenyl group, leading to a fragment corresponding to the phenyl cation or the furan-containing portion.

Cleavage of the bond between the methine carbon and the furan ring.

Fragmentation of the butyl chain.

Analyzing these fragmentation patterns helps to piece together the structure of the molecule.

Infrared (IR) Spectroscopy for Identification of Key Functional Groupsyoutube.com

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would exhibit several key absorption bands:

A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.

Absorption bands in the region of 3000-3100 cm⁻¹ corresponding to the C-H stretching vibrations of the aromatic (phenyl and furan) rings.

Absorption bands in the region of 2850-2960 cm⁻¹ due to the C-H stretching vibrations of the aliphatic butyl group.

Characteristic C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.

A strong absorption band around 1000-1250 cm⁻¹ corresponding to the C-O stretching vibration of the alcohol.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (broad) | 3200 - 3600 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Alcohol C-O | C-O Stretch | 1000 - 1250 |

X-ray Crystallography for Definitive Solid-State Structure Elucidation

While spectroscopic methods provide a wealth of structural information, X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, an X-ray crystal structure would provide precise bond lengths, bond angles, and torsional angles. It would reveal the relative orientation of the phenyl and furan rings and the conformation of the butyl chain in the crystal lattice. This level of detail is invaluable for understanding the molecule's steric and electronic properties. While no specific X-ray crystallographic data for this compound was found in the search, analysis of similar structures, such as (4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol, indicates that the furan and phenyl rings are typically not coplanar. researchgate.net The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the hydroxyl groups. researchgate.net

Computational Chemistry Investigations into 4 Butylfuran 2 Yl Phenyl Methanol and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organic molecules of moderate size.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's reactivity. numberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. numberanalytics.commalayajournal.org A smaller gap suggests that the molecule is more easily polarizable and thus more reactive, while a larger gap indicates greater stability. mdpi.com For furan (B31954) derivatives, the distribution of the HOMO and LUMO is often spread across the π-system of the furan and any conjugated substituents. researchgate.net In (4-Butylfuran-2-yl)(phenyl)methanol, the HOMO is expected to be localized primarily on the electron-rich furan and phenyl rings, while the LUMO would also be distributed over these aromatic systems. The butyl group, being an alkyl chain, would have a minimal contribution to the FMOs.

A hypothetical FMO analysis for this compound based on analogous furan structures is presented below.

| Orbital | Energy (eV) | Description |

| LUMO | -1.5 | Distributed over the phenyl and furan rings, indicating potential sites for nucleophilic attack. |

| HOMO | -6.0 | Primarily located on the furan ring, suggesting it is the main site of electron donation. |

| HOMO-LUMO Gap | 4.5 | Indicates moderate reactivity and good stability. |

This table is generated based on typical values for similar furan-containing aromatic compounds and is for illustrative purposes.

Global reactivity descriptors derived from the HOMO and LUMO energies can quantify the electrophilic and nucleophilic character of a molecule. mdpi.com These indices are valuable for predicting how a molecule will behave in a chemical reaction.

Ionization Potential (I): Approximated as -EHOMO. It represents the energy required to remove an electron.

Electron Affinity (A): Approximated as -ELUMO. It is the energy released when an electron is added.

Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to a change in electron distribution. Harder molecules have a larger HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (1/η). Soft molecules are more reactive. mdpi.com

Electronegativity (χ) or Chemical Potential (μ): Calculated as -(I + A) / 2. It describes the escaping tendency of electrons.

Electrophilicity Index (ω): Calculated as μ² / (2η). This index quantifies the ability of a molecule to accept electrons. mdpi.com

Based on studies of similar furan derivatives, the following table illustrates the potential reactivity descriptors for this compound. mdpi.com

| Parameter | Formula | Predicted Value | Interpretation |

| Ionization Potential (I) | -EHOMO | 6.0 eV | Moderate energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.5 eV | Moderate energy released upon electron addition. |

| Chemical Hardness (η) | (I - A) / 2 | 2.25 eV | Indicates a moderately hard molecule. |

| Chemical Softness (S) | 1 / η | 0.44 eV⁻¹ | Suggests moderate reactivity. |

| Chemical Potential (μ) | -(I + A) / 2 | -3.75 eV | Moderate tendency to escape electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | 3.125 eV | Suggests a moderate electrophilic character. |

This table is illustrative and based on data from analogous furan compounds. mdpi.com

Conformational Analysis and Rotational Energy Barriers

The presence of single bonds in this compound allows for rotation around these bonds, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. nih.gov For this molecule, key rotations include the orientation of the phenyl group and the furan ring relative to the central carbinol carbon, as well as the various conformations of the n-butyl chain.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying the transition states that connect reactants to products. nih.gov For this compound, several types of reactions could be investigated.

One important class of reactions for furans is the Diels-Alder cycloaddition, where the furan acts as a diene. nih.govzbaqchem.com Computational studies can model the approach of a dienophile to the furan ring, locate the transition state for the cycloaddition, and calculate the activation energy. This information helps in predicting the feasibility and stereochemical outcome of the reaction. The electronic nature of substituents on the furan ring is known to significantly influence the kinetics of these reactions. nih.gov

Another area of investigation is the reactivity of the hydroxyl group. For example, computational modeling could explore the mechanism of its esterification or its role in directing electrophilic substitution on the aromatic rings. By calculating the energies of intermediates and transition states, the most likely reaction pathway can be determined. For instance, in a reaction involving an electrophile, calculations can help determine whether the attack is more favorable at the furan or the phenyl ring by comparing the activation energies for both pathways.

Advanced Derivatization and Scaffold Modification Strategies of Furan Methanol Compounds

Synthesis of Complex Organosilicon Compounds Incorporating Furan-2-yl Moieties

The incorporation of silicon into organic molecules can significantly alter their physical, chemical, and biological properties. For furan-2-yl methanol (B129727) derivatives, the introduction of organosilicon moieties can be achieved through several strategies. One approach involves the functionalization of a pre-existing silylated furan (B31954) ring.

For instance, 3-silylated furfurals can be converted to 3-silylated 2-furyl carbinols by reaction with organometallic reagents. nih.gov The resulting hydroxyl group can then direct further transformations. Although direct C-Si bond functionalization at the C3 position assisted by the carbinol's hydroxyl group has been explored, it was found to be more effective when using a benzyldimethylsilyl group, which can form a cyclic siloxane intermediate. nih.gov This intermediate can then participate in cross-coupling reactions to introduce various substituents. nih.gov

A hypothetical reaction for a related silylated furan carbinol is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |

| 3-(Benzyldimethylsilyl)-5-methyl-2-furaldehyde | Phenylmagnesium bromide | - | (3-(Benzyldimethylsilyl)-5-methylfuran-2-yl)(phenyl)methanol | - | nih.gov |

| (3-(Benzyldimethylsilyl)-5-methylfuran-2-yl)(phenyl)methanol | Tetrabutylammonium fluoride | - | Cyclic siloxane intermediate | - | nih.gov |

| Cyclic siloxane intermediate | Phenyl iodide | Pd₂(dba)₃/CuI | (5-Methyl-3-phenylfuran-2-yl)(phenyl)methanol | - | nih.gov |

This table illustrates a potential pathway for creating complex molecules, although specific data for the 4-butyl derivative is not available.

Exploration of Polymeric Materials Based on Furan-2-yl Methanol Precursors

Furan-based polymers are of interest due to their potential as sustainable materials derived from biomass. The polymerization of furan and its derivatives can be initiated by acid catalysts. rsc.org However, the polymerization of unsubstituted furan can be difficult to control and may lead to insoluble materials. rsc.orgresearchgate.net

The presence of substituents on the furan ring, such as in (4-Butylfuran-2-yl)(phenyl)methanol, can influence the polymerization process. Studies on 3-substituted furans have shown that the nature of the substituent affects the planarity and properties of the resulting polymer. core.ac.uk For example, molecular modeling of poly(3-furan methanol) indicated a loss of coplanarity due to hydrogen bonding, which would be less of a factor for a bulky, non-hydrogen bonding substituent like a butyl group. core.ac.uk

The polymerization of furan derivatives is sensitive to the reaction conditions, including the solvent. For instance, the acid-catalyzed conversion of furan in methanol was found to suppress polymerization compared to the reaction in water. rsc.org

| Monomer | Catalyst/Solvent | Observation | Reference |

| Furan | Brønsted acid (Amberlyst 70) / Water | Dominated by polymerization | rsc.org |

| Furan | Brønsted acid (Amberlyst 70) / Methanol | Polymerization suppressed | rsc.org |

While specific polymerization studies of this compound are not documented, the general principles of furan polymerization suggest that the bulky butyl and phenyl groups would significantly impact the stereochemistry and properties of any resulting polymer.

Development of Novel Heterocyclic Systems from Furan-2-yl Scaffolds

Furan-2-yl methanols are valuable precursors for the synthesis of other heterocyclic systems through rearrangement and cycloaddition reactions. numberanalytics.com The furan ring can act as a diene in Diels-Alder reactions, and the carbinol functionality can participate in or direct subsequent transformations. youtube.com

A key reaction of 2-furyl carbinols is the Piancatelli rearrangement, an acid-catalyzed transformation that converts them into 4-hydroxycyclopentenones. This reaction has been utilized in the synthesis of various natural products and other complex molecules. The specific substitution pattern on the furan ring and the carbinol carbon influences the outcome of the rearrangement.

Furthermore, furan derivatives can be used as building blocks for other heterocycles. For example, substituted furans can be key intermediates in the synthesis of complex structures like polysubstituted furans through iodocyclization followed by palladium-catalyzed coupling reactions. nih.gov While not a direct transformation of the furan ring itself, this highlights the utility of substituted furans in building diverse heterocyclic libraries. nih.gov

| Starting Material | Reagents | Product Type | Reference |

| 2-(1-Alkynyl)-2-alken-1-ones | I₂ / Nucleophile | Functionally-substituted furans | nih.gov |

| 3-Iodofurans | Arylboronic acid / Pd catalyst | 3-Aryl-furans | nih.gov |

These examples demonstrate the versatility of the furan scaffold in the synthesis of new heterocyclic systems, a potential application for derivatives of this compound.

Applications in Contemporary Chemical and Materials Science Research

Role as Versatile Synthetic Intermediates and Chiral Building Blocks

The structure of (4-butylfuran-2-yl)(phenyl)methanol makes it a valuable synthetic intermediate. The furan (B31954) moiety can participate in a variety of transformations, including electrophilic substitution, cycloaddition reactions, and ring-opening, providing access to a diverse range of more complex molecules. The hydroxyl group can be easily converted into other functional groups, or it can be used as a handle for further synthetic elaborations.

Furthermore, the methanolic carbon in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The separation of these enantiomers or the development of asymmetric syntheses to produce a single enantiomer would render it a valuable chiral building block. Chiral alcohols are crucial starting materials in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. The development of chemoenzymatic methods, for instance, has enabled the synthesis of various chiral furan derivatives, which serve as useful building blocks for optically active structures acs.org. The synthesis of chiral furan-based compounds is a significant area of research, with organocatalysis being one of the powerful tools to achieve high stereoselectivity nih.govresearchgate.net.

| Potential Synthetic Transformations | Description | Relevant Research on Analogous Compounds |

| Oxidation | The secondary alcohol can be oxidized to the corresponding ketone, (4-butylfuran-2-yl)(phenyl)methanone, a diaryl ketone with potential applications in photochemistry and as a synthetic intermediate. | Furan derivatives containing a β-ketoester group can undergo oxidative ring-opening nih.gov. |

| Etherification | The hydroxyl group can be converted to an ether, which can be useful for introducing new functionalities or for creating ligands for catalysis. | The Williamson ether synthesis has been reported for furanic compounds like 5-hydroxymethylfurfural (B1680220) (5-HMF) acs.org. |

| Esterification | Reaction with carboxylic acids or their derivatives would yield esters, which can be used as prodrugs, fragrances, or monomers for polymerization. | Furan-2-carboxamide derivatives have been synthesized and evaluated as potent receptor antagonists nih.gov. |

| Diels-Alder Reaction | The furan ring can act as a diene in Diels-Alder reactions, providing access to complex polycyclic structures. | The use of oxabicycles as acetylene (B1199291) surrogates in palladium-catalyzed reactions highlights the utility of the furan core in cycloadditions acs.org. |

Potential in Catalysis and Ligand Design for Metal-Mediated Reactions

Furan-containing molecules have been explored as ligands in transition metal catalysis numberanalytics.com. The oxygen atom in the furan ring, along with the hydroxyl group in this compound, can act as coordination sites for metal ions. The substituents on the furan ring and the phenyl group can be modified to tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

The chiral nature of this compound makes it a particularly interesting candidate for the development of chiral ligands for asymmetric catalysis. Such ligands are essential for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. For instance, furan-containing aroylhydrazonic ligands have been used to synthesize copper(II) complexes with potential biological applications rsc.org. Moreover, the design of transition-metal phosphors with cyclometalating ligands often incorporates heterocyclic structures to tune the photophysical properties of the resulting complexes rsc.org.

| Potential Catalytic Application | Description | Relevant Research on Analogous Compounds |

| Asymmetric Hydrogenation | Chiral ligands derived from this compound could be used in transition metal-catalyzed asymmetric hydrogenation of prochiral ketones and olefins. | The hydrogenation of furfural (B47365) to furfuryl alcohol is an industrially significant reaction, often catalyzed by transition metals acs.org. |

| Cross-Coupling Reactions | Furan-based phosphine (B1218219) ligands have been employed in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. | Palladium nanoparticle catalysts have been studied for the conversion of furan and benzene (B151609) derivatives into biofuels aiche.org. |

| Lewis Acid Catalysis | Metal complexes with ligands derived from this alcohol could function as chiral Lewis acids to catalyze a variety of enantioselective transformations. | The development of novel catalytic strategies for the synthesis and derivatization of furans is an active area of research mdpi.com. |

Contribution to Bio-based Chemical Production from Renewable Resources (e.g., Furfural and 5-Hydroxymethylfurfural)

Furfural and 5-hydroxymethylfurfural (HMF) are key platform chemicals that can be produced from the dehydration of pentose (B10789219) and hexose (B10828440) sugars, respectively, which are abundant in lignocellulosic biomass researchgate.netresearchgate.netnih.gov. These furanic aldehydes are versatile starting materials for the synthesis of a wide range of value-added chemicals and biofuels sugar-energy.comacs.org.

The synthesis of this compound can be envisioned to start from furfural. A potential synthetic route could involve the Grignard reaction of a phenylmagnesium halide with furfural to form (furan-2-yl)(phenyl)methanol, followed by a Friedel-Crafts alkylation or a similar reaction to introduce the butyl group onto the furan ring. Alternatively, a multi-step synthesis starting from furfural could first introduce the butyl group and then proceed with the addition of the phenyl group. The development of efficient synthetic routes from these bio-based feedstocks is a key aspect of sustainable chemistry nih.govjmchemsci.com. The conversion of biomass-derived furanics into chemical building blocks is a significant area of research, with various strategies being developed to improve efficiency and selectivity acs.org.

| Bio-based Feedstock | Potential Conversion Pathway | Significance |

| Furfural | 1. Grignard reaction with phenylmagnesium bromide. 2. Friedel-Crafts butylation of the resulting alcohol or a protected derivative. | Provides a route to this compound from a renewable, non-food-based feedstock. |

| 5-Hydroxymethylfurfural (HMF) | While less direct, HMF could be chemically modified to remove the hydroxymethyl group and introduce a butyl group, followed by reaction with a phenyl nucleophile. | HMF is a versatile platform chemical, and its use would further expand the renewable resource base for this class of compounds nih.gov. |

Medicinal Chemistry Research and Molecular Interaction Studies of 4 Butylfuran 2 Yl Phenyl Methanol Derivatives

Design and Synthesis of Analogues for Targeted Biological Investigations

The design of analogues of (4-Butylfuran-2-yl)(phenyl)methanol would likely involve a systematic exploration of its structure to establish a structure-activity relationship (SAR). This process would entail modifying three key regions of the molecule: the butyl group, the furan (B31954) ring, and the phenyl ring.

Table 1: Potential Analogues for Synthesis and Biological Screening

| Modification Site | Proposed Modification | Rationale |

| Butyl Group (Position 4 of Furan) | Alkyl chain variations (e.g., ethyl, propyl, pentyl) | To investigate the influence of lipophilicity and steric bulk on target binding. |

| Introduction of functional groups (e.g., hydroxyl, amino) | To explore potential new hydrogen bonding interactions. | |

| Phenyl Ring | Substitution with electron-donating or -withdrawing groups | To modulate the electronic properties of the molecule and its interaction with the target. |

| Introduction of halogens (e.g., F, Cl, Br) | To enhance binding affinity through halogen bonding and improve metabolic stability. | |

| Methanol (B129727) Group | Esterification or etherification | To alter prodrug potential and pharmacokinetic properties. |

| Oxidation to a ketone | To investigate the importance of the hydroxyl group as a hydrogen bond donor/acceptor. |

The synthesis of these analogues would likely follow established organic chemistry protocols. The core this compound scaffold could be assembled through methods such as the addition of a phenyl Grignard reagent to 4-butylfuran-2-carbaldehyde (B12876939). Subsequent modifications would then be carried out on this core structure.

In Vitro Methodologies for Molecular Target Modulation Studies (e.g., Enzyme or Receptor Binding Assays)

Once synthesized, the library of analogues would be subjected to a battery of in vitro assays to determine their biological activity. The choice of assays would be guided by the therapeutic target of interest.

Commonly employed in vitro methodologies include:

Enzyme Inhibition Assays: If the target is an enzyme, its activity would be measured in the presence and absence of the test compounds. The concentration of the compound that inhibits 50% of the enzyme's activity (IC₅₀) would be determined.

Receptor Binding Assays: For receptor targets, radioligand binding assays could be used to measure the affinity of the compounds for the receptor. This would determine the equilibrium dissociation constant (Kᵢ) or the concentration of the compound that displaces 50% of a known radioligand (IC₅₀).

Cell-Based Assays: To assess the effect of the compounds in a more biologically relevant context, cell-based assays would be employed. These could measure downstream signaling events, cell proliferation, or cytotoxicity.

Computational Molecular Docking and Ligand-Target Interaction Modeling

In parallel with synthetic and in vitro efforts, computational methods would be utilized to guide the design of new analogues and to understand the molecular basis of their activity.

Molecular Docking: This technique would be used to predict the binding mode and affinity of the synthesized analogues within the active site of a target protein whose three-dimensional structure is known. The results of docking studies can help to prioritize which compounds to synthesize and test.

Ligand-Target Interaction Modeling: Following the identification of active compounds, more sophisticated computational methods like molecular dynamics (MD) simulations could be employed. MD simulations provide a dynamic view of the ligand-target complex, offering insights into the stability of the binding pose and the key interactions that contribute to binding affinity.

Table 2: Illustrative Data from a Hypothetical Molecular Docking Study

| Compound | Docking Score (kcal/mol) | Predicted Interacting Residues | Predicted Interaction Type |

| This compound | -7.5 | Tyr234, Phe345 | Pi-pi stacking |

| -7.5 | Ser123 | Hydrogen bond (hydroxyl group) | |

| Analogue with 4-fluorophenyl | -8.2 | Tyr234, Phe345 | Pi-pi stacking |

| -8.2 | Ser123 | Hydrogen bond (hydroxyl group) | |

| -8.2 | Arg456 | Halogen bond (fluorine) |

It is important to reiterate that the specific data presented in the tables are hypothetical and for illustrative purposes only, as no dedicated research on the medicinal chemistry of this compound derivatives has been found in the public domain.

Future Research Directions and Emerging Opportunities for 4 Butylfuran 2 Yl Phenyl Methanol Studies

Development of Enantioselective Synthetic Routes

The presence of a stereocenter in (4-Butylfuran-2-yl)(phenyl)methanol makes the development of enantioselective synthetic routes a primary objective. The biological activity and material properties of chiral molecules are often enantiomer-dependent. Therefore, access to enantiopure forms of this alcohol is critical. Future research will likely focus on catalytic asymmetric methods, which are essential for producing optically active compounds efficiently. nih.govrsc.org

Key emerging opportunities include:

Asymmetric Transfer Hydrogenation: The reduction of the precursor ketone, (4-butylfuran-2-yl)(phenyl)methanone, using chiral ruthenium or rhodium complexes with chiral diamine ligands offers a promising route. rsc.org Research could focus on optimizing catalysts and reaction conditions to achieve high yields and excellent enantiomeric excess (ee).

Organocatalysis: The use of small organic molecules as catalysts has become a powerful tool in asymmetric synthesis. bohrium.combohrium.com Proline-derived catalysts or chiral phosphoric acids could be investigated for the asymmetric addition of a phenyl group to 4-butylfuran-2-carbaldehyde (B12876939) or the addition of a 4-butylfuryl group to benzaldehyde.

Chemoenzymatic Synthesis: Lipases and other enzymes could be employed for the kinetic resolution of the racemic alcohol through enantioselective acylation. nih.govacs.org This approach is aligned with green chemistry principles and can provide access to high-purity enantiomers.

Table 1: Potential Enantioselective Synthetic Strategies

| Method | Catalyst/Reagent | Potential Advantages | Research Focus |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Chiral Ru(II) or Rh(III) complexes | High turnover numbers, excellent enantioselectivity | Ligand design, optimization of hydrogen donor |

| Organocatalytic Grignard Addition | Chiral TADDOLs or Salen ligands | Metal-free, mild conditions | Development of new organocatalysts, substrate scope |

Advancements in Sustainable and Green Chemistry Approaches

The chemical industry's shift towards sustainability positions furan (B31954) derivatives, often derivable from lignocellulosic biomass, as key platform molecules. mdpi.comfrontiersin.orgmdpi.com Future studies on this compound should prioritize the integration of green chemistry principles throughout the synthetic process.

Emerging areas for research include:

Biomass-Derived Starting Materials: Investigating synthetic pathways that utilize furfural (B47365) or 5-hydroxymethylfurfural (B1680220) (HMF), both accessible from the dehydration of C5 and C6 sugars, as precursors to the 4-butylfuran core. nih.govchemistryconferences.org This leverages the renewable nature of biomass as a feedstock. frontiersin.org

Green Solvents and Reaction Conditions: Moving away from traditional volatile organic compounds towards greener alternatives like water, supercritical CO2, or bio-based solvents. und.edu The use of energy-efficient techniques such as microwave irradiation or continuous flow processes could also significantly reduce the environmental footprint of the synthesis. chemistryconferences.org

Enzymatic Catalysis: As mentioned for enantioselective synthesis, enzymes offer a green alternative to conventional chemical catalysts for various transformations, operating under mild conditions with high selectivity. nih.govnih.gov Research into novel enzymes for furan functionalization is a growing field.

Table 2: Application of Green Chemistry Principles

| Principle | Application to this compound Synthesis |

|---|---|

| Renewable Feedstocks | Utilize furfural or HMF from biomass to synthesize the furan core. mdpi.com |

| Atom Economy | Design syntheses, such as cycloadditions, that maximize the incorporation of all starting materials into the final product. bohrium.com |

| Safer Solvents & Auxiliaries | Replace hazardous solvents with water, ionic liquids, or bio-solvents. frontiersin.org |

| Energy Efficiency | Employ flow chemistry or microwave-assisted synthesis to reduce reaction times and energy consumption. chemistryconferences.org |

| Catalysis | Prioritize highly selective and recoverable heterogeneous or enzymatic catalysts over stoichiometric reagents. nih.govmdpi.com |

Discovery of Novel Catalytic Transformations for Furan Derivatives

The furan ring is a versatile heterocyclic system capable of undergoing a wide array of chemical transformations. numberanalytics.comnumberanalytics.com Future research should explore novel catalytic methods to functionalize this compound, thereby creating a library of new molecules with potentially valuable properties.

Key opportunities in this area are:

C-H Bond Functionalization: This powerful strategy allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, avoiding the need for pre-functionalized substrates. nih.govrsc.org Palladium or rhodium-catalyzed C-H arylation, alkenylation, or alkylation at the C3 or C5 positions of the furan ring could yield complex derivatives. acs.orgnih.gov The hydroxyl group could act as a directing group to control regioselectivity.

Cycloaddition Reactions: The furan moiety can act as a diene in Diels-Alder reactions. bohrium.comacs.org Investigating the cycloaddition of this compound with various dienophiles could lead to the synthesis of complex, three-dimensional oxanorbornene adducts, which are valuable intermediates for further synthesis. zbaqchem.com

Ring-Opening and Rearrangement: Acid-catalyzed or electrocatalytic ring-opening reactions, such as the Achmatowicz reaction, can transform the furan ring into highly functionalized pyranone structures. nih.gov Applying these methods to the chiral alcohol could provide access to novel, optically active six-membered heterocycles.

Integration into Advanced Functional Materials

The unique combination of a chiral center, an aromatic phenyl group, and a bio-based furan moiety makes this compound an attractive building block for advanced functional materials.

Future research could focus on:

Chiral Polymers and Ligands: Polymerizing enantiopure this compound or its derivatives could lead to the creation of chiral polymers. These materials are of interest for applications in chiral chromatography, asymmetric catalysis, and sensing. The molecule itself could serve as a chiral ligand for metal catalysts. nih.gov

Furan-Based Resins and Thermosets: Furan-based monomers are increasingly used to develop bio-based alternatives to petroleum-derived epoxy resins and thermosets. wikipedia.orgacs.org The hydroxyl group of the title compound is a reactive handle for incorporation into polyester (B1180765) or polyurethane networks, potentially improving properties like thermal stability and chemical resistance. nih.govwikipedia.org

Nonlinear Optical (NLO) Materials: Organic molecules with extended π-conjugation, such as those containing furan and phenyl rings, are candidates for NLO materials. mdpi.com Research could explore how the specific substitution pattern and chiral nature of this compound influence its hyperpolarizability and potential for applications in optical technologies.

Table 3: Potential Applications in Advanced Functional Materials

| Material Type | Role of this compound | Potential Application |

|---|---|---|

| Chiral Polymers | Chiral monomer | Chiral separation media, asymmetric catalysis |

| Bio-based Epoxy Resins | Monomer or curing agent | Sustainable coatings, adhesives, and composites acs.org |

| Furan-Based Polyesters | Diol-like monomer | High-performance bioplastics nih.govboku.ac.at |

| Nonlinear Optical Materials | Active NLO chromophore | Optical data storage, telecommunications mdpi.com |

In-depth Mechanistic Insights through Cutting-edge Spectroscopic and Computational Techniques

A fundamental understanding of the structure, reactivity, and electronic properties of this compound is essential for guiding its rational design and application. The integration of advanced analytical techniques is crucial for gaining these insights.

Emerging opportunities include:

Computational Chemistry (DFT): Density Functional Theory (DFT) can be used to model reaction pathways, predict spectroscopic properties (NMR, IR), and analyze electronic structure (HOMO-LUMO energy gaps). mdpi.comglobalresearchonline.net Such studies can elucidate the mechanisms of enantioselective reactions, predict the reactivity of different sites on the molecule, and guide the design of derivatives with tailored electronic properties for materials applications. acs.org

Advanced NMR Spectroscopy: Two-dimensional NMR techniques and Nuclear Overhauser Effect (NOE) studies can confirm the precise connectivity and stereochemistry of the molecule and its derivatives. In-situ NMR can be used to monitor reaction kinetics and identify transient intermediates in catalytic cycles. mdpi.com

Chiroptical Spectroscopy: For enantiopure samples, techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are indispensable. These methods provide definitive proof of the absolute configuration and offer detailed information about the molecule's three-dimensional structure in solution. nih.gov

Table 4: Spectroscopic and Computational Tools for Mechanistic Studies

| Technique | Information Gained | Research Application |

|---|---|---|

| Density Functional Theory (DFT) | Reaction energies, transition states, electronic properties (HOMO/LUMO), predicted spectra mdpi.com | Understanding reaction mechanisms, predicting reactivity, designing NLO materials |

| In-situ NMR Spectroscopy | Reaction kinetics, catalyst resting states, intermediate identification mdpi.com | Optimizing catalytic cycles, elucidating reaction pathways |

| Circular Dichroism (CD) Spectroscopy | Absolute configuration, conformational analysis of chiral molecules nih.gov | Confirming success of enantioselective synthesis, studying polymer chirality |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra (UV-Vis) globalresearchonline.net | Correlating structure with optical properties for materials science |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.